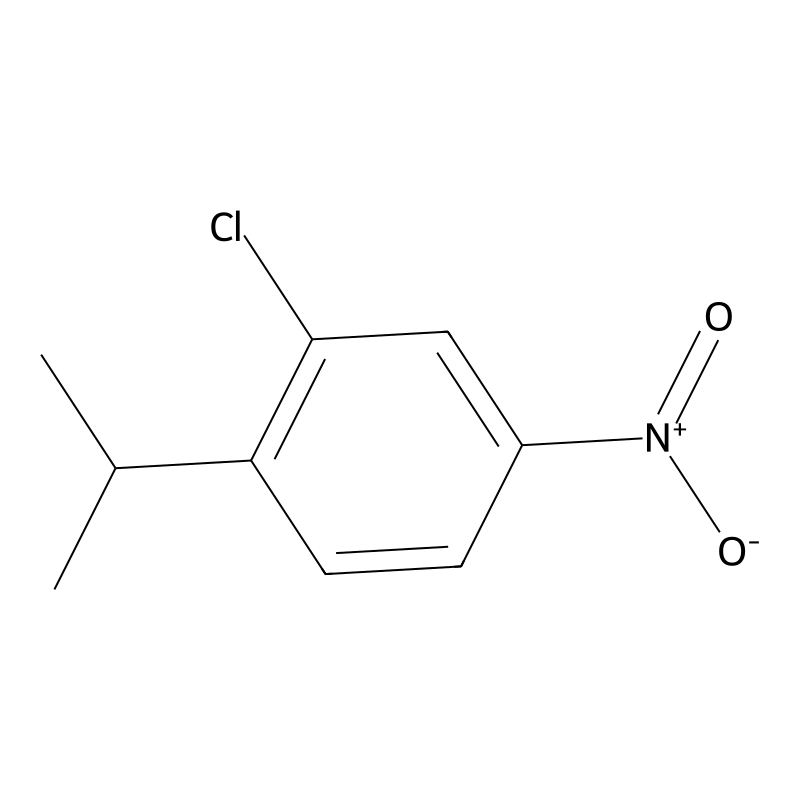2-Chloro-1-isopropyl-4-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-1-isopropyl-4-nitrobenzene is an organic compound characterized by the molecular formula . It features a chloro group, an isopropyl group, and a nitro group attached to a benzene ring, making it a chlorinated aromatic compound. This compound is notable for its applications in various
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
- Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where further functionalization of the benzene ring occurs.
- Oxidation: Under certain conditions, the compound can be oxidized to yield carboxylic acids or other oxidized derivatives .
The biological activity of 2-chloro-1-isopropyl-4-nitrobenzene has been explored in various contexts, particularly regarding its potential as an enzyme inhibitor. Similar compounds have shown interactions with specific proteins and enzymes, leading to alterations in metabolic pathways. The presence of the nitro group suggests potential activity in biological systems, possibly affecting microbial metabolism and enzyme functions .
Synthesis of 2-chloro-1-isopropyl-4-nitrobenzene generally involves two key steps:
- Chlorination: The initial step typically involves chlorinating isopropyl-4-nitrobenzene using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
- Nitration: Alternatively, it can be synthesized from benzene through sequential nitration and chlorination reactions. Specifically, nitration introduces the nitro group followed by chlorination to achieve the final structure.
These methods can be performed under varying conditions to optimize yield and purity .
2-Chloro-1-isopropyl-4-nitrobenzene finds utility in several fields:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.
- Pharmaceuticals: The compound can act as an intermediate in the production of pharmaceutical agents with potential therapeutic effects.
- Agrochemicals: It is used in developing herbicides and pesticides due to its reactivity and biological activity.
- Dyes and Pigments: Its chemical properties make it suitable for use in dye manufacturing processes .
Interaction studies involving 2-chloro-1-isopropyl-4-nitrobenzene have indicated its potential effects on various biochemical pathways. Research has shown that similar compounds can interact with enzymes, leading to inhibition or activation of specific metabolic processes. These interactions are crucial for understanding the compound's role in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with 2-chloro-1-isopropyl-4-nitrobenzene, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Chloro-2-nitrophenyl)ethanone | C9H8ClN2O3 | Different nitro group position affects reactivity. |
| 2-Chloro-4-nitrophenol | C6H4ClNO3 | Hydroxyl group introduces different properties. |
| 2-Chloro-4-nitroaniline | C6H6ClN3O2 | Amino group alters interaction with biological targets. |
Comparison: 2-Chloro-1-isopropyl-4-nitrobenzene is unique due to its specific substitution pattern involving both chloro and nitro groups on an isopropyl-substituted benzene ring. This configuration influences its reactivity compared to other similar compounds, which may have different functional groups or substitution patterns that affect their chemical behavior and applications .








